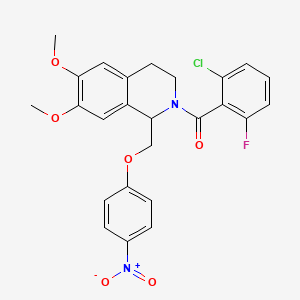![molecular formula C21H20ClN5 B11214110 N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214110.png)
N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and various substituents that enhance its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 5-chloro-2-methylbenzylamine and ethyl isocyanate under controlled conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.
化学反应分析
Types of Reactions
N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azides or thioethers.
科学研究应用
N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for cancer treatment due to its ability to inhibit cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation.
Biological Research: Used in studies to understand the molecular mechanisms of kinase inhibition and its effects on cell proliferation and apoptosis.
Chemical Biology: Employed as a tool compound to investigate signaling pathways and protein interactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
Benzyl-Substituted Pyrazoles: Compounds with benzyl groups attached to pyrazole rings, which exhibit similar biological activities.
Uniqueness
N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of substituents that enhance its kinase inhibitory activity and selectivity. The presence of the 5-chloro-2-methylphenyl group and the N-benzyl-N-ethyl substitutions contribute to its distinct chemical and biological properties .
属性
分子式 |
C21H20ClN5 |
|---|---|
分子量 |
377.9 g/mol |
IUPAC 名称 |
N-benzyl-1-(5-chloro-2-methylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H20ClN5/c1-3-26(13-16-7-5-4-6-8-16)20-18-12-25-27(21(18)24-14-23-20)19-11-17(22)10-9-15(19)2/h4-12,14H,3,13H2,1-2H3 |
InChI 键 |
OZYHODWWBORECF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B11214037.png)
![2-Styryl-1-((3-(trifluoromethyl)phenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B11214039.png)
![N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214047.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214050.png)
![3-ethyl-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B11214051.png)
![7-(3-methylphenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11214054.png)
![2-[2-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile](/img/structure/B11214081.png)
![N-[(4E)-1-(3-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline](/img/structure/B11214084.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11214086.png)
![Ethyl 1-{2-[(2-ethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-B]quinazoline-8-carbonyl}piperidine-4-carboxylate](/img/structure/B11214087.png)
![7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11214092.png)
![6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11214093.png)

![N-[3-(N-ethyl-3-methylanilino)propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B11214107.png)
